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Compound of Interest

Compound Name: Fmoc-MeSer(Bzl)-OH

Cat. No.: B613405

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and
synthesis of N-a-(9-Fluorenylmethyloxycarbonyl)-N-a-methyl-O-benzyl-L-serine, commonly
abbreviated as Fmoc-MeSer(Bzl)-OH. This unnatural amino acid derivative is a valuable
building block in solid-phase peptide synthesis (SPPS), particularly for the creation of N-
methylated peptides with enhanced therapeutic properties.

Chemical Structure and Properties

Fmoc-MeSer(Bzl)-OH is a derivative of the amino acid L-serine, characterized by three key
modifications:

» N-a-Fmoc Protection: The a-amino group is protected by a fluorenylmethyloxycarbonyl
(Fmoc) group. This base-labile protecting group is central to the most common strategy in
solid-phase peptide synthesis.

» N-a-Methylation: The nitrogen of the amino group is methylated, a modification known to
increase the metabolic stability and cell permeability of peptides.

o O-Benzyl Protection: The hydroxyl group of the serine side chain is protected by a benzyl
(Bzl) group, preventing unwanted side reactions during peptide synthesis.
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The presence of these protecting groups allows for the controlled and sequential addition of
this modified amino acid into a growing peptide chain.

Physicochemical Properties:

Property Value Reference
CAS Number 84000-14-6 [11[2]
Molecular Formula C26H25NOs [1][2]
Molecular Weight 431.48 g/mol [1]
Appearance White to off-white powder

Purity (typical) =>98% (HPLC)

Synthesis of Fmoc-MeSer(Bzl)-OH

The synthesis of Fmoc-MeSer(Bzl)-OH is a multi-step process that begins with the
commercially available amino acid L-serine. The overall synthetic strategy involves the
sequential protection of the side-chain hydroxyl group, the a-amino group, and finally, the N-
methylation of the protected amino acid. A common and efficient approach involves a solid-
phase method for the final N-methylation step.

Overall Synthesis Workflow

The logical flow for the synthesis of Fmoc-MeSer(Bzl)-OH can be visualized as follows:

Click to download full resolution via product page

Caption: Overall synthetic workflow for Fmoc-MeSer(Bzl)-OH.
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Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of
Fmoc-MeSer(Bzl)-OH.

Synthesis of O-Benzyl-L-serine (H-Ser(Bzl)-OH)

This precursor can be synthesized from L-serine in a three-step process involving N-protection,
O-benzylation, and subsequent N-deprotection.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine (Boc-L-Ser-OH)

Dissolve L-serine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide and 1,4-dioxane.

Cool the solution to 0 °C and slowly add di-tert-butyl dicarbonate (Bocz0, 1.2 eq).

Allow the mixture to warm to room temperature and stir for 24 hours.

Perform an aqueous workup and extract the product with a suitable organic solvent.

Dry the organic layer and concentrate under reduced pressure to obtain Boc-L-Ser-OH.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Boc-Ser(Bzl)-OH)

Dissolve N-Boc-L-serine (1.0 eq) in anhydrous dimethylformamide (DMF).

« Under an inert atmosphere (e.g., argon), cool the solution to 0 °C and add sodium hydride
(NaH, 2.2 eq).

e Add benzyl bromide (BzI-Br, 1.1 eq) and stir the reaction mixture at room temperature
overnight.

e Quench the reaction and perform an extractive workup.
» Purify the crude product to yield Boc-Ser(Bzl)-OH.

Step 3: Synthesis of O-Benzyl-L-serine (H-Ser(Bzl)-OH)
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Dissolve N-Boc-O-benzyl-L-serine (1.0 eq) in a mixture of dichloromethane (DCM) and
trifluoroacetic acid (TFA).

Stir the solution at room temperature for 2 hours to effect the deprotection of the Boc group.

Remove the solvents under reduced pressure.

The resulting residue, H-Ser(Bzl)-OH, can be purified by trituration or recrystallization.

Synthesis of Fmoc-Ser(Bzl)-OH

o Dissolve O-benzyl-L-serine (1.0 eq) in a 10% aqueous sodium carbonate solution or a
mixture of dioxane and aqueous sodium bicarbonate.

e Cool the solution to 0-5 °C and slowly add a solution of 9-fluorenylmethyl succinimidyl
carbonate (Fmoc-OSu, 1.05 eq) in dioxane or acetone with vigorous stirring.

 Allow the reaction to warm to room temperature and stir for several hours or overnight.
o Perform an aqueous workup, including an acid wash to protonate the carboxylic acid.

o Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to
obtain the crude Fmoc-Ser(Bzl)-OH, which can be further purified by recrystallization.

Solid-Phase N-Methylation of Fmoc-Ser(Bzl)-OH (Biron-
Kessler Method)

This modern approach utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary solid
support and protecting group for the carboxylic acid.

Step 1: Loading of Fmoc-Ser(Bzl)-OH onto 2-CTC Resin
o Swell the 2-CTC resin in anhydrous DCM.

» In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3.0 eq relative to resin capacity) in
anhydrous DCM.
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e Add the amino acid solution to the resin, followed by N,N-diisopropylethylamine (DIEA, 9.0
eq).

» Agitate the mixture for 2 hours at room temperature.

e Wash the resin thoroughly with DCM and methanol to cap any unreacted sites, followed by
washes with DCM and N-methyl-2-pyrrolidone (NMP).

Step 2: Fmoc Deprotection

o Treat the resin with a solution of 20% piperidine in NMP for 5-10 minutes to remove the
Fmoc group.

o Repeat the treatment with fresh piperidine solution.
e Wash the resin extensively with NMP and DCM.
Step 3: N-Sulfonylation

o Treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4.0 eq) and
collidine (10.0 eq) in NMP.

o Agitate for 30-60 minutes.
e Wash the resin with NMP.

Step 4: N-Methylation

Treat the resin with a solution of 1,8-diazabicyclo[5.4.0Jundec-7-ene (DBU, 5.0 eq) in NMP
for 3 minutes.

e Add a solution of methyl iodide (CHsl) or dimethyl sulfate ((CH3)2SOa4, 10.0 eq) in NMP and
agitate for 2 minutes.

» Repeat this methylation cycle until complete conversion is observed (monitored by a mini-
cleavage and LC-MS analysis).

¢ \Wash the resin with NMP.
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Step 5: Desulfonylation

o Treat the resin with a solution of 2-mercaptoethanol (2.0 eq) and DBU (1.0 eq) in NMP.
o Agitate for 5 minutes and repeat the treatment.

» Wash the resin with NMP.

Step 6: Re-introduction of the Fmoc Group

e Treat the resin with a solution of Fmoc-OSu (3.0 eq) and DIEA (1.0 eq) in DCM.

o Agitate for 1-2 hours.

» Wash the resin with DCM and NMP.

Step 7: Cleavage from the Resin

Wash the resin with DCM.

Treat the resin with a solution of 1% TFA in DCM for 1-2 minutes.

Drain the cleavage solution into a flask containing water to quench the reaction.

Repeat the cleavage step multiple times.

The combined aqueous phases contain the final product, Fmoc-MeSer(Bzl)-OH, which can
be extracted with an organic solvent, dried, and concentrated.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Fmoc-MeSer(Bzl)-
OH and its precursors, compiled from various literature procedures for analogous
transformations. Actual yields may vary depending on the specific reaction conditions and
scale.
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BENCHE

Starting . .
Step . Product Reagents Typical Yield
Material
1 L-Serine N-Boc-L-Serine Boc20, NaOH >90%
) N-Boc-Ser(Bzl)-
2 N-Boc-L-Serine oH NaH, BzI-Br 60-80%
N-Boc-Ser(Bzl)-
3 H-Ser(Bzl)-OH TFA >95%
OH
Fmoc-Ser(Bzl)- Fmoc-OSu,
4 H-Ser(Bzl)-OH 80-95%
OH NaHCOs
Fmoc-
Fmoc-Ser(Bzl)- 0-NBS-Cl, CHsl,
5 MeSer(Bzl)-OH >70%
OH ) DBU, Fmoc-OSu
(Solid-Phase)
Conclusion

Fmoc-MeSer(Bzl)-OH is a crucial reagent for the synthesis of N-methylated peptides. Its
synthesis, while multi-stepped, can be achieved with good overall yields through a combination
of solution-phase protection of L-serine and a subsequent, efficient solid-phase N-methylation.
The methodologies presented in this guide provide a robust framework for the preparation of
this valuable compound for applications in peptide-based drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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